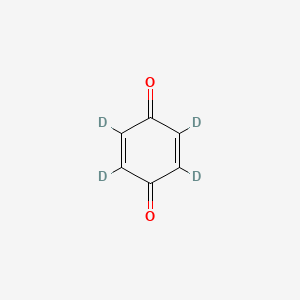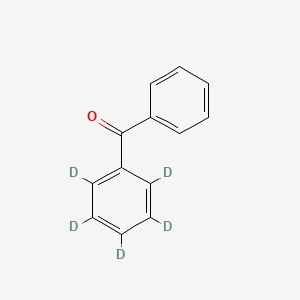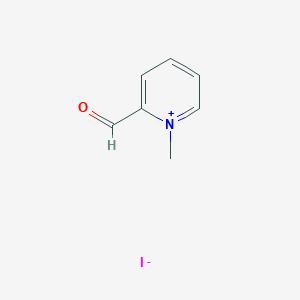
Ácido (1,3,5-trimetil-1H-pirazol-4-il)acético
Descripción general
Descripción
The compound “(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid” is a pyrazole derivative. Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .
Molecular Structure Analysis
The molecular structure of “(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid” consists of a pyrazole ring with three methyl groups attached at the 1, 3, and 5 positions, and an acetic acid group attached at the 4 position .Aplicaciones Científicas De Investigación
Aquí hay un análisis exhaustivo de las aplicaciones de investigación científica del “ácido (1,3,5-trimetil-1H-pirazol-4-il)acético”:
Acoplamiento de Suzuki
Este compuesto se utiliza como reactivo en el acoplamiento de Suzuki, que es una reacción de acoplamiento cruzado utilizada para sintetizar compuestos biarílicos. Esta aplicación es crucial en la industria farmacéutica para crear moléculas complejas .
Azidación catalizada por cobre
Sirve como reactivo para la azidación catalizada por cobre. Este proceso es significativo en la síntesis de compuestos que contienen azida, que son valiosos en diversas transformaciones químicas .
Agentes antitumorales y radioprotectores
El compuesto participa en la preparación de inhibidores selectivos de quinazolinil-fenol de CHK1, que tienen potencial como agentes antitumorales y radioprotectores .
Inhibidores de catepsina
Se utiliza en la síntesis estereoespecífica de inhibidores selectivos de catepsina. Las catepsinas son enzimas proteasas que juegan un papel en la degradación de proteínas, y sus inhibidores tienen potencial terapéutico .
Actividad antileishmanial
Un estudio de simulación molecular ha demostrado que los derivados de este compuesto exhiben una potente actividad antipromastigote in vitro, lo que indica un posible uso en el tratamiento de la leishmaniasis .
Evaluación antimalárica
El compuesto se ha evaluado por sus propiedades antimaláricas. La capacidad de inhibir los parásitos causantes de la malaria lo convierte en un área de investigación importante para el desarrollo de nuevos tratamientos .
Actividad citotóxica contra células cancerosas
Los derivados de este compuesto han mostrado una significativa actividad citotóxica contra las células cancerosas en estudios de relación estructura-actividad (SAR), lo que sugiere su uso en terapia contra el cáncer .
Derivados de ácido bórico
Los derivados de ácido bórico de este compuesto se utilizan en varias reacciones químicas y tienen aplicaciones en síntesis orgánica y química medicinal .
Direcciones Futuras
The future directions for research on “(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid” and other pyrazole derivatives could include further exploration of their synthesis methods, investigation of their chemical reactions, elucidation of their mechanisms of action, determination of their physical and chemical properties, assessment of their safety and hazards, and development of their potential applications in various fields .
Propiedades
IUPAC Name |
2-(1,3,5-trimethylpyrazol-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-5-7(4-8(11)12)6(2)10(3)9-5/h4H2,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHXWPRZFNRRXAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585397 | |
| Record name | (1,3,5-Trimethyl-1H-pyrazol-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70598-03-7 | |
| Record name | (1,3,5-Trimethyl-1H-pyrazol-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(trimethyl-1H-pyrazol-4-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![3H-spiro[isobenzofuran-1,3'-piperidin]-3-one hydrochloride](/img/structure/B1340733.png)
